molecular formula C11H8N4O2 B2513996 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400080-47-9

2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2513996
CAS No.: 400080-47-9
M. Wt: 228.211
InChI Key: VDZNWEWJQUZBDT-UHFFFAOYSA-N
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Description

2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a novel chemical scaffold designed for advanced pharmaceutical and biological research. This compound features a 1,2,4-triazole moiety, a privileged structure in medicinal chemistry known for its significant role in drug discovery . The 1,2,4-triazole nucleus is extensively documented in scientific literature for its diverse biological activities, which may include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . The molecular architecture of this compound, which integrates a nicotinate core with a propargyl ether linker, suggests potential for use in developing enzyme inhibitors or receptor modulators. Researchers can leverage this compound as a key intermediate or precursor in synthetic chemistry programs, particularly in the exploration of nitrogen-containing heterocycles. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

prop-2-ynyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-2-5-17-11(16)9-3-4-10(13-6-9)15-8-12-7-14-15/h1,3-4,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZNWEWJQUZBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

. The reaction conditions often include the use of copper(I) catalysts and an inert atmosphere to facilitate the formation of the triazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

This compound serves as a vital building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in creating new materials and catalysts. The presence of the triazole ring enhances its reactivity and stability, making it suitable for various synthetic pathways.

2. Biology

Research indicates that 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate exhibits promising biological activities:

  • Anticancer Properties : The compound has shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Its mode of action involves inducing apoptosis and inhibiting cell proliferation through specific biochemical pathways .

3. Medicine

Current studies are investigating the compound's potential as a therapeutic agent:

  • Neurological Disorders : There is ongoing research into its effects on conditions like anxiety and neurodegenerative diseases .
  • CYP2A6 Inhibition : The compound acts as a selective inhibitor of cytochrome P450 enzymes, which are crucial in nicotine metabolism. This property could be leveraged to reduce nicotine addiction and mitigate the harmful effects associated with tobacco use .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity (2023)Evaluate cytotoxic effects on MCF-7 and HCT-116 cellsDemonstrated significant inhibition of cell growth and induction of apoptosis at specific concentrations .
CYP2A6 Inhibition Research (2024)Assess potential for reducing nicotine metabolismShowed that the compound effectively inhibits CYP2A6 activity, leading to increased blood nicotine levels .
Neuroprotective Effects (2025)Investigate effects on neurodegenerative modelsFound potential benefits in reducing symptoms associated with anxiety and cognitive decline .

Mechanism of Action

The mechanism of action of 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences and Implications

Pyrazole derivatives may exhibit altered binding kinetics in biological systems. Triazole-containing compounds (e.g., ) are often prioritized for antifungal and kinase inhibition applications due to their strong interactions with target proteins .

Ester vs. Amide Functional Groups :

  • The propargyl ester in the target compound may confer higher metabolic stability compared to ethyl or methyl esters (e.g., ), as propargyl groups resist esterase hydrolysis.
  • Amide derivatives (e.g., ) enhance solubility and bioavailability but may reduce membrane permeability compared to esters.

Substituent Effects :

  • Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) increase lipophilicity and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets.
  • The trifluoromethyl group in improves resistance to oxidative metabolism, extending half-life in vivo.

Research Findings and Activity Trends

  • Antifungal Activity : Compounds with triazole and fluorophenyl groups (e.g., ) show potent activity against Candida spp., likely due to dual targeting of fungal cytochrome P450 and membrane sterol biosynthesis .
  • Enzyme Inhibition: The trifluoromethylphenyl amide in demonstrates nanomolar inhibition of tyrosine kinases, attributed to the electron-deficient aryl group stabilizing interactions with ATP-binding pockets.
  • Agricultural Applications : Ethyl nicotinate derivatives with chloro and fluoro substituents (e.g., ) are effective herbicidal agents, leveraging halogenated groups for oxidative stress induction in plants.

Biological Activity

2-Propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₈N₄O₂
  • Molecular Weight : 228.21 g/mol
  • CAS Number : 400080-47-9

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes necessary for microbial growth.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by modulating signaling pathways such as PI3K/AKT/mTOR. These pathways are critical for cell survival and proliferation.

Research Findings

StudyFindings
Demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans.
Showed potential anticancer effects in human breast cancer cell lines with IC50 values indicating effective cytotoxicity.
Investigated the compound's ability to inhibit specific kinases involved in tumor growth, suggesting a mechanism for its anticancer activity.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound was found to inhibit the growth of resistant strains of bacteria and fungi, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, derivatives of triazole compounds were administered alongside standard chemotherapy. Results indicated an enhanced response rate when combined with existing treatments, particularly in patients expressing certain biomarkers associated with the PI3K pathway.

Q & A

Q. What are the recommended methodologies for synthesizing 2-propynyl 6-(1H-1,2,4-triazol-1-yl)nicotinate with high purity?

  • Methodological Answer : Synthesis typically involves coupling 6-(1H-1,2,4-triazol-1-yl)nicotinic acid with propargyl alcohol under esterification conditions. Key steps include:
  • Catalytic activation : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity (>95%) .
    Data Consideration : Monitor reaction progress via TLC or HPLC, and validate purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., triazole proton resonance at δ 8.5–9.0 ppm; propargyl protons at δ 2.5–3.0 ppm).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., triazole-pyridine π-stacking) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 271.08).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous triazole derivatives:
  • Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2A per GHS).
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidative degradation .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid environmental contamination.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Experimental design : Standardize assays (e.g., MIC for antifungal activity; IC₅₀ for enzyme inhibition) and control batches for purity.
  • Statistical validation : Apply ANOVA or mixed-effects models to account for inter-lab variability .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-triazole) to track metabolic pathways and confirm target engagement .

Q. What in silico strategies predict the compound’s interactions with biological targets (e.g., CYP450 enzymes)?

  • Methodological Answer : Combine computational tools:
  • Molecular docking : Use AutoDock Vina to model binding poses in CYP450 active sites (focus on triazole-pyridine pharmacophore).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.
  • QSAR modeling : Train models on triazole derivatives to predict ADMET properties (e.g., logP, bioavailability) .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH-dependent degradation : Test hydrolysis rates in buffers (pH 1–9) at 37°C; analyze via HPLC.
  • Thermal stability : Use DSC (differential scanning calorimetry) to identify decomposition temperatures.
  • Formulation strategies : Encapsulate in cyclodextrins or lipid nanoparticles to enhance plasma stability .

Q. What experimental designs validate the compound’s mechanism of action in vivo?

  • Methodological Answer : Apply factorial design principles:
  • Variables : Dose (low/high), administration route (oral/IP), and genetic knockout models (e.g., CYP3A4⁻/⁻ mice).
  • Endpoint analysis : Measure biomarker levels (e.g., ROS, cytokines) and histopathological changes.
  • Reprodubility : Use ≥3 biological replicates and blinded scoring to minimize bias .

Cross-Disciplinary Research Integration

Q. How can chemical engineering principles improve large-scale synthesis without compromising purity?

  • Methodological Answer : Leverage separation technologies:
  • Membrane filtration : Remove unreacted precursors using nanofiltration membranes (MWCO 500 Da).
  • Process simulation : Optimize reaction parameters (temperature, solvent ratio) via Aspen Plus modeling .
  • Scale-up validation : Conduct pilot batches (1–10 kg) with real-time PAT (process analytical technology) monitoring.

Q. What interdisciplinary approaches link the compound’s chemical properties to ecological impact assessments?

  • Methodological Answer : Combine ecotoxicology and cheminformatics:
  • QSAR-ECOTOX : Predict acute toxicity (LC₅₀) in aquatic organisms using EPI Suite.
  • Microcosm studies : Expose soil/water systems to the compound and track biodegradation via LC-MS/MS.
  • Regulatory alignment : Align data with OECD guidelines for environmental risk assessment .

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